2-(pipéridin-4-ylméthyl)-1,2,3,4-tétrahydroisoquinoléine

Vue d'ensemble

Description

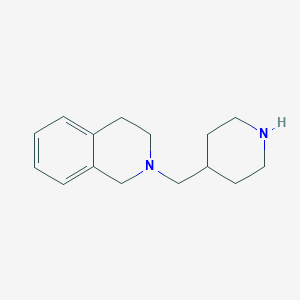

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a piperidinylmethyl substituent. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Applications De Recherche Scientifique

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Piperidine derivatives, which include this compound, are known to interact with a variety of targets in the body . For instance, some piperidine derivatives have been found to inhibit IKKb, a protein kinase involved in the NF-kB signaling pathway .

Mode of Action

It has been suggested that the active component with the piperidine moiety can develop a stable hydrophobic interaction with the ikkb catalytic pocket . This interaction could potentially inhibit the activity of IKKb, thereby affecting the NF-kB signaling pathway.

Biochemical Pathways

The inhibition of ikkb by piperidine derivatives can affect the nf-kb signaling pathway . The NF-kB pathway plays a crucial role in immune responses, inflammation, and cell survival.

Pharmacokinetics

It is known that the amide function in similar compounds significantly improves physical properties such as increasing solubility and reducing melting points, which could potentially impact bioavailability .

Result of Action

The inhibition of ikkb and the subsequent impact on the nf-kb signaling pathway could potentially affect immune responses, inflammation, and cell survival .

Analyse Biochimique

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative .

Cellular Effects

Piperidine derivatives have been reported to exhibit a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of isoquinoline using sodium and ethanol or tin and hydrochloric acid . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions. These methods ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: It can be reduced to decahydroisoquinoline using hydrogenation techniques.

Substitution: N-alkylation reactions can be performed using halo acetophenones to introduce different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)

Substitution: Halo acetophenones, alkyl halides

Major Products Formed

Oxidation: Nitrones

Reduction: Decahydroisoquinoline

Substitution: Various N-alkylated derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the piperidinylmethyl substituent.

3,4-Dihydroisoquinoline: Lacks the full hydrogenation of the isoquinoline ring.

1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of the piperidinylmethyl group.

Uniqueness

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group enhances its potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Activité Biologique

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of tetrahydroisoquinolines (THIQs), which are known for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

- Molecular Formula : C₁₄H₁₉N₂

- CAS Number : 120847-08-7

- Molecular Weight : 219.32 g/mol

The biological effects of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has been shown to bind to multiple receptors involved in neurotransmission and cell signaling pathways. For instance, it may act as a modulator of dopaminergic and serotonergic systems.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and downregulating anti-apoptotic factors. This mechanism has been observed in various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer) cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and tetrahydroisoquinoline moieties significantly influence the biological activity of the compound. For example:

- Substituent Variations : The presence of electron-donating or withdrawing groups on the piperidine ring can enhance or diminish the binding affinity to specific receptors.

- Isomeric Forms : Different stereoisomers of tetrahydroisoquinoline derivatives exhibit varying levels of activity against cancer cells and pathogens .

Biological Activity Overview

Case Studies

- Anticancer Properties :

-

Antimicrobial Activity :

- In vitro tests demonstrated that this compound exhibited broad-spectrum antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated it could serve as a lead compound for developing new antibiotics .

- Neuroprotective Effects :

Propriétés

IUPAC Name |

2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFTZAHBWSLXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426096 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120848-56-8 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.